Cy3.5 NHS ester
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Overview
Description
Cy3.5 NHS ester, also known as Cyanine3.5 NHS ester, is a reactive dye used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is particularly useful in fluorescence imaging and other fluorescence-based biochemical analyses due to its enhanced fluorescence upon binding to proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy3.5 NHS ester is synthesized by reacting Cyanine3.5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the NHS ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cy3.5 NHS ester primarily undergoes acylation reactions with primary amines. This reaction forms a stable amide bond between the NHS ester group and the amino group on the target biomolecule .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide, dimethyl sulfoxide.
Conditions: The reaction is typically carried out at room temperature under anhydrous conditions to prevent hydrolysis.
Major Products
The major product of the reaction is the Cy3.5-labeled biomolecule, which exhibits enhanced fluorescence properties. The by-products include dicyclohexylurea (from the coupling agent) and unreacted NHS ester .
Scientific Research Applications
Cy3.5 NHS ester is widely used in various scientific research fields:
Chemistry: It is used for labeling peptides and proteins to study their interactions and conformational changes.
Biology: It is employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: It is used in diagnostic assays to detect specific biomolecules.
Industry: It is used in the development of fluorescent probes and sensors for various applications
Mechanism of Action
The mechanism of action of Cy3.5 NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on the target biomolecule. This reaction is pH-dependent and occurs optimally under basic conditions (pH 8.5 ± 0.5). The labeled biomolecule exhibits enhanced fluorescence, which can be detected using fluorescence-based techniques .
Comparison with Similar Compounds
Similar Compounds
Cy3 NHS ester: Similar to Cy3.5 NHS ester but with different spectral properties.
Cy5 NHS ester: Another cyanine dye with a different excitation and emission spectrum.
DyLight 594 NHS ester: A non-cyanine dye with similar labeling properties
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, which make it suitable for multiplexing in fluorescence imaging. Its enhanced fluorescence upon binding to proteins also makes it a preferred choice for labeling biomolecules .
Properties
Molecular Formula |
C43H45N3O16S4 |
---|---|
Molecular Weight |
988.1 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |
InChI |
InChI=1S/C43H45N3O16S4/c1-6-44-31-16-14-27-29(21-25(63(50,51)52)23-33(27)65(56,57)58)40(31)42(2,3)35(44)11-10-12-36-43(4,5)41-30-22-26(64(53,54)55)24-34(66(59,60)61)28(30)15-17-32(41)45(36)20-9-7-8-13-39(49)62-46-37(47)18-19-38(46)48/h10-12,14-17,21-24H,6-9,13,18-20H2,1-5H3,(H3-,50,51,52,53,54,55,56,57,58,59,60,61) |
InChI Key |
WJAWZCFOWCGKEY-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C |
Origin of Product |
United States |
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